2-Despiperidyl-2-amino Repaglinide
Overview
Description
2-Despiperidyl-2-amino Repaglinide is a metabolite of Repaglinide, a drug used to manage type 2 diabetes mellitus. This compound is characterized by its molecular formula C22H28N2O4 and a molecular weight of 384.47 g/mol . It is known for its role in the pharmacokinetics of Repaglinide, contributing to its metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Despiperidyl-2-amino Repaglinide involves the modification of Repaglinide. The process typically includes the removal of the piperidine ring from Repaglinide, followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted compounds .
Scientific Research Applications
2-Despiperidyl-2-amino Repaglinide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Repaglinide.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes and its role in drug metabolism.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Repaglinide, aiding in the development of better therapeutic strategies for diabetes management.
Industry: It is used in the pharmaceutical industry for quality control and formulation studies
Mechanism of Action
The mechanism of action of 2-Despiperidyl-2-amino Repaglinide involves its interaction with the metabolic enzymes in the liver. It is a metabolite of Repaglinide, which acts by binding to the β-cells of the pancreas to stimulate insulin release. This interaction helps in lowering blood glucose levels by enhancing insulin secretion in response to meals .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: The parent compound, used for managing type 2 diabetes.
Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.
Mitiglinide: A compound with similar insulinotropic effects but distinct structural features.
Uniqueness
2-Despiperidyl-2-amino Repaglinide is unique due to its specific role as a metabolite of Repaglinide. It provides insights into the metabolic pathways and helps in understanding the drug’s overall pharmacokinetics. Its structural modifications also offer opportunities for developing new derivatives with potentially improved therapeutic profiles .
Properties
IUPAC Name |
4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVKZCOJUTUFD-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652540 | |
Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637301-29-2 | |
Record name | 2-Despiperidyl-2-amino repaglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637301292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DESPIPERIDYL-2-AMINO REPAGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LJV2074G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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